molecular formula C9H12ClN B2609130 2-Chloro-5-isopropylaniline CAS No. 1093657-08-9

2-Chloro-5-isopropylaniline

Cat. No. B2609130
M. Wt: 169.65
InChI Key: FZBQYLAMHUAYOI-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylaniline is a chemical compound with the molecular formula C9H12ClN . It has an average mass of 169.651 Da and a monoisotopic mass of 169.065826 Da .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-isopropylaniline consists of a benzene ring substituted with a chlorine atom, an isopropyl group, and an amine group . The compound has one freely rotating bond .


Physical And Chemical Properties Analysis

2-Chloro-5-isopropylaniline has a density of 1.1±0.1 g/cm³ and a boiling point of 246.4±20.0 °C at 760 mmHg . It has a flash point of 102.8±21.8 °C and a molar refractivity of 49.6±0.3 cm³ . The compound has a polar surface area of 26 Ų and a molar volume of 153.7±3.0 cm³ .

Scientific Research Applications

Electrochemical, Thermal, and Electrical Behavior

Research has shown that the presence of isopropyl groups in polyaniline, specifically including compounds like 2-Chloro-5-isopropylaniline, affects its electrochemical redox behavior and alters its optical and electronic properties. This makes these compounds relevant in the development of corrosion inhibitors for iron and other applications related to electrochemistry and material sciences. For instance, copolymers of aniline and 2-isopropylaniline doped with 5-lithiosulphoisophthalic acid show significant corrosion inhibition efficiency and are soluble in various organic solvents, indicating their potential in diverse industrial applications (Bhandari, Choudhary, & Dhawan, 2009).

Catalytic Activity in Chemical Reactions

2-Chloro-5-isopropylaniline has been used in synthesizing (N-diphenylphosphino)-isopropylanilines, which are key in preparing complexes with catalytic activity. These complexes have shown high efficacy in cross-coupling reactions like the Heck and Suzuki reactions, which are pivotal in organic synthesis and pharmaceuticals (Aydemir et al., 2009).

Herbicide Degradation

In agricultural science, studies involving 2-Chloro-5-isopropylaniline have examined its role in the degradation pathways of certain herbicides. For example, research on propachlor degradation identified two different pathways in soil bacteria involving 2-Chloro-5-isopropylaniline derivatives, highlighting its significance in environmental chemistry and bioremediation (Martín et al., 1999).

Synthetic Chemistry and Drug Development

2-Chloro-5-isopropylaniline is involved in the synthesis of various compounds that have potential pharmacological effects. For instance, its use in creating novel molecules for drug development has been explored, showing its relevance in the field of medicinal chemistry (Sharma et al., 2022).

Safety And Hazards

While specific safety and hazard information for 2-Chloro-5-isopropylaniline is not available, it’s important to handle all chemical substances with care. Protective clothing, gloves, and eye protection should always be worn when handling chemicals .

properties

IUPAC Name

2-chloro-5-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBQYLAMHUAYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-isopropylaniline

CAS RN

1093657-08-9
Record name 2-chloro-5-(propan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
JF Bunnett, H Takayama - Journal of the American Chemical …, 1968 - ACS Publications
… In our hands, however, the reduction of the intermediate, 2-chloro-5-isopropylnitrobenzene, gave 2-chloro-5-isopropylaniline rather than 3isopropylaniline as reported. The chlorine had …
Number of citations: 52 pubs.acs.org
LKJ Tong, CM Glesmann - Journal of the American Chemical …, 1968 - ACS Publications
Kinetics and mechanism of oxidative coupling of p-phenylenediamines Page 1 5164 1.5062. Treatment of this oil with sulfuric acid in aqueous methanol gave 27.0 g (96%) of 16C as a …
Number of citations: 54 pubs.acs.org

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